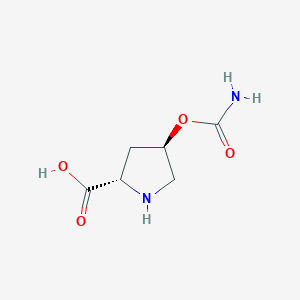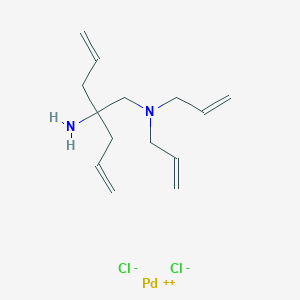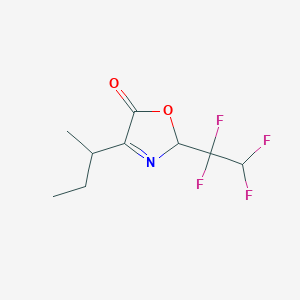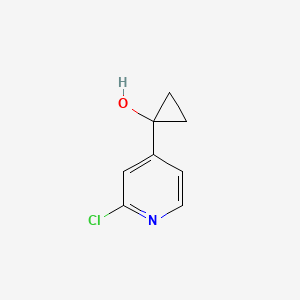
1-(2-Chloropyridin-4-yl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropyridin-4-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H8ClNO It features a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the second position
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 2-chloropyridine using a suitable cyclopropanating agent such as diazomethane or a cyclopropylcarbene precursor. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .
化学反応の分析
Types of Reactions: 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products may include dechlorinated or fully reduced derivatives.
- Substitution reactions yield various substituted cyclopropanols depending on the nucleophile used .
科学的研究の応用
1-(2-Chloropyridin-4-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical and pharmacological research .
類似化合物との比較
- 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol
- 1-(2-Chloropyridin-4-yl)ethanone
- 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine hydrochloride
Comparison: 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a hydroxyl group. This combination of features imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can influence its binding affinity and specificity in biological systems .
特性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
1-(2-chloropyridin-4-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H8ClNO/c9-7-5-6(1-4-10-7)8(11)2-3-8/h1,4-5,11H,2-3H2 |
InChIキー |
BJZZCDUUERJHMZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=NC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)
![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
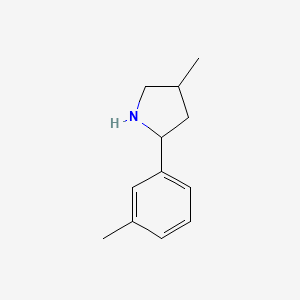
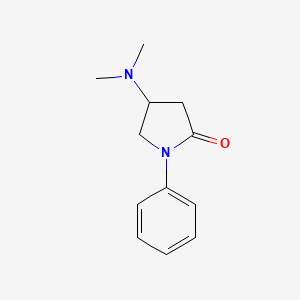
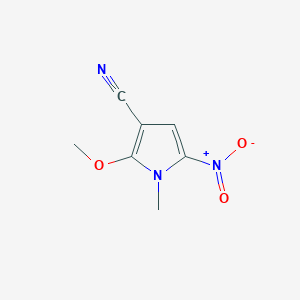
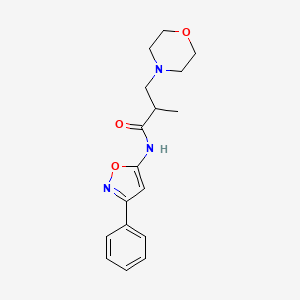
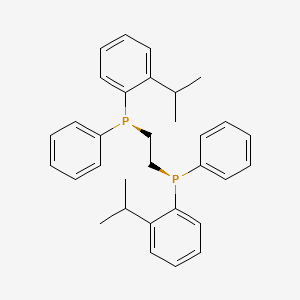
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
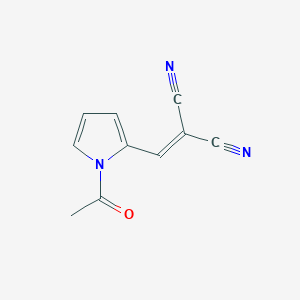
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)

